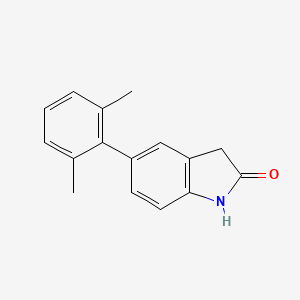

5-(2,6-Dimethylphenyl)indolin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H15NO |

|---|---|

Molecular Weight |

237.30 g/mol |

IUPAC Name |

5-(2,6-dimethylphenyl)-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C16H15NO/c1-10-4-3-5-11(2)16(10)12-6-7-14-13(8-12)9-15(18)17-14/h3-8H,9H2,1-2H3,(H,17,18) |

InChI Key |

ZKAVBWHGBZBUAU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C2=CC3=C(C=C2)NC(=O)C3 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 5 2,6 Dimethylphenyl Indolin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 5-(2,6-Dimethylphenyl)indolin-2-one, a complete NMR analysis would involve ¹H NMR, ¹³C NMR, and various 2D NMR techniques (like COSY, HSQC, and HMBC) to unambiguously assign all proton and carbon signals.

¹H NMR: This technique would provide information on the chemical environment, number, and connectivity of protons. Expected signals would include those for the aromatic protons on both the indolinone core and the dimethylphenyl ring, the methylene (B1212753) (-CH₂) protons of the indolinone five-membered ring, the amide (N-H) proton, and the methyl (-CH₃) protons.

¹³C NMR: This analysis would identify all unique carbon atoms in the molecule. Distinct signals would be expected for the carbonyl carbon, the aromatic carbons of both ring systems, the methylene carbon, and the methyl carbons.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity between the 2,6-dimethylphenyl group and the indolinone core at the C5 position.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule and assessing its purity. For this compound (C₁₆H₁₅NO), HRMS would provide a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), allowing for the unequivocal confirmation of its molecular formula. The high resolution distinguishes the target compound from other molecules with the same nominal mass but different elemental compositions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching: From the amide group in the indolinone ring.

C=O stretching: A strong absorption corresponding to the lactam (cyclic amide) carbonyl group.

C-H stretching: For both aromatic and aliphatic (methyl and methylene) C-H bonds.

C=C stretching: Corresponding to the aromatic rings.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Analysis

If a suitable single crystal of the compound could be grown, Single-Crystal X-ray Diffraction (SC-XRD) would provide the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in the solid state.

Crystallographic Data and Parameters

The analysis would yield a set of crystallographic data, which would be presented in a standardized table. This would include parameters such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), cell volume (V), number of molecules per unit cell (Z), and refinement statistics (e.g., R-factor).

Molecular Conformation and Intermolecular Interactions in the Crystal Lattice

The SC-XRD data would reveal the molecule's conformation, including the planarity of the ring systems and the dihedral angle between the indolinone and the 2,6-dimethylphenyl rings. Furthermore, it would provide insight into the crystal packing and identify any significant intermolecular interactions, such as hydrogen bonding (e.g., involving the N-H group), π-π stacking between aromatic rings, or van der Waals forces, which govern the supramolecular architecture in the solid state.

Without experimental data specific to this compound, the tables and detailed findings for each of these sections cannot be populated.

Investigation of Biological Activities and Molecular Mechanisms of Action for 5 2,6 Dimethylphenyl Indolin 2 One and Indolin 2 One Derivatives

Overview of Known Pharmacological Activities Associated with the Indolin-2-one Scaffold

The versatility of the indolin-2-one scaffold allows for structural modifications that yield a broad spectrum of biological activities. nih.gov This adaptability has made it a privileged structure in the design of new therapeutic molecules. aip.org

The indolin-2-one core is a key component in several potent anticancer agents. growingscience.comnih.gov A notable example is Sunitinib, a multi-kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. growingscience.comekb.egscirp.org This compound, along with others like Semaxanib and Nintedanib, underscores the success of the indolin-2-one scaffold in developing receptor tyrosine kinase (RTK) inhibitors for cancer therapy. growingscience.com

Research has shown that derivatives of indolin-2-one exhibit significant cytotoxic effects against various human cancer cell lines. For instance, novel indolin-2-one derivatives bearing a 4-thiazolidinone moiety have demonstrated significant cytotoxicity against HT-29, H460, and MDA-MB-231 cancer cell lines. nih.gov Specifically, compound 5h from this series showed remarkable cytotoxicity and selectivity against HT-29 and H460 cancer cells, with IC50 values of 0.016 µmol/L and 0.0037 µmol/L, respectively. nih.gov

Further studies have synthesized indolin-2-one derivatives with substitutions at various positions, leading to enhanced cytotoxic activity. For example, compounds with a fluorine or bromine at position 5, or a bromine at position 7, have been evaluated for their anticancer activity on colon cancer cells. aip.orgaip.org The results indicated that an indolin-2-one with a bromine at position 5 had up to a 4-fold improvement in cytotoxicity compared to one with fluorine at the same position. aip.orgaip.org

The mechanism behind the anticancer effects of many indolin-2-one derivatives is linked to their ability to inhibit protein kinases. mdpi.com A series of indolinone-based molecules were designed as cytotoxic kinase inhibitors and tested against MCF-7 and HepG-2 cell lines. mdpi.com Compounds 9 and 20 from this series were the most cytotoxic, with IC50 values ranging from 2.53 to 7.54 µM. mdpi.com

| Compound | Cancer Cell Line | IC50 Value |

|---|---|---|

| Compound 5h | HT-29 | 0.016 µmol/L nih.gov |

| Compound 5h | H460 | 0.0037 µmol/L nih.gov |

| Compound 9 | HepG-2 | 2.53 - 7.54 µM mdpi.com |

| Compound 20 | MCF-7 | 2.53 - 7.54 µM mdpi.com |

Indolin-2-one derivatives have also been recognized for their antimicrobial and antibacterial properties. nih.gov Hybrids of indolin-2-one and nitroimidazole have shown high potency in killing various bacterial strains, including those that are drug-resistant. nih.gov One such compound exhibited remarkable antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.0625 to 4 μg/mL against three Gram-positive and two Gram-negative bacteria strains. nih.gov

Another derivative, which acts as a dihydrofolate reductase (DHFR) inhibitor, displayed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Furthermore, a series of 3-benzylidene-indolin-2-ones demonstrated significant antimicrobial activity against Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. nih.gov

Studies on 1,5-disubstituted indolin-2-one derivatives containing sulfonamides have also reported notable antimicrobial activity against S. aureus. researchgate.net Specifically, compounds 7b , 7d , and 8b showed inhibition zones of 19 mm, 21 mm, and 23.5 mm, respectively, at a concentration of 100 μg/mL. researchgate.net

| Compound | Bacterial Strain | Activity (MIC or Inhibition Zone) |

|---|---|---|

| Nitroimidazole hybrid | Gram-positive & Gram-negative bacteria | MIC: 0.0625–4 μg/mL nih.gov |

| Compound 7b | S. aureus | IZ: 19 mm researchgate.net |

| Compound 7d | S. aureus | IZ: 21 mm researchgate.net |

| Compound 8b | S. aureus | IZ: 23.5 mm researchgate.net |

The indolin-2-one scaffold has been investigated for its potential antiviral activities, including against SARS-CoV-2. nih.govresearchgate.net Ester derivatives of 5-chloropyridin-3-ol with various indole (B1671886) carboxylic acids have shown potent inhibitory activity against the 3CLpro enzyme of both SARS-CoV and SARS-CoV-2, along with potent antiviral activity in cell-based assays. nih.gov For instance, an indoline (B122111) derivative showed an IC50 of 320 nM against SARS-CoV-2 3CLpro and an EC50 of 15 μM in terms of antiviral activity. nih.gov

Umifenovir, a broad-spectrum antiviral drug containing an indole core, has been repurposed for COVID-19 and shows an IC50 of 4.11 μM against SARS-CoV-2. nih.govpreprints.org Its mechanism of action involves inhibiting the fusion of the viral lipid envelope with the host cell membrane. nih.govpreprints.org

A primary mechanism through which indolin-2-one derivatives exert their pharmacological effects is through enzyme inhibition. nih.govmdpi.comnih.gov

Kinase Inhibition: The indolin-2-one scaffold is a cornerstone for the development of multi-kinase inhibitors. ekb.egekb.eg Sunitinib, for example, inhibits several receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, KIT, and FLT3. ekb.eg Pyrrole-indoline-2-ones have been extensively studied for their kinase inhibitory properties. scirp.orgcancertreatmentjournal.com Modifications to the 3-substituent of the indolin-2-one ring can confer selectivity towards different RTKs. acs.org For instance, 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones are highly specific for VEGFR, while 3-(substituted benzylidenyl)indolin-2-ones with bulky groups show selectivity for EGF and Her-2 RTKs. acs.org

Thioredoxin Reductase (TrxR) Inhibition: Certain indolin-2-one derivatives, particularly those with an N-butyl or N-benzyl substituent, have been found to be potent inhibitors of thioredoxin reductase (TrxR). nih.gov This inhibition leads to increased oxidative stress and apoptosis in cancer cells. nih.gov

α-Glucosidase Inhibition: A series of isatin (B1672199) derivatives containing a 1,3,4-thiadiazole moiety have been identified as potent α-glucosidase inhibitors. researchgate.net One compound, (Z)-3-(2-(1,3,4-thiadiazol-2-yl)hydrazono)-1-(4-chlorobenzyl)indolin-2-one, exhibited an IC50 value of 3.12 ± 1.25 μM, which is more potent than the standard, resveratrol. researchgate.net

Dihydrofolate Reductase (DHFR) Inhibition: A 3-(2-(4-thiazol-2-yl)hydrazono)indolin-2-one derivative has shown high selectivity for DHFR inhibition with an IC50 value of 40.71 ± 1.86 nM, superior to methotrexate. nih.gov

Indole compounds and their derivatives can modulate various cellular signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways. nih.govresearchgate.net The modulation of the NF-κB signaling pathway is a key aspect of the anti-inflammatory and anticancer activities of these compounds. nih.govnih.gov For instance, 3-(3-hydroxyphenyl)-indolin-2-one has been shown to significantly inhibit lipopolysaccharide (LPS)-induced activation of the Akt, MAPK, and NF-κB signaling pathways in RAW264.7 cells. nih.gov This inhibition leads to a decrease in the production of pro-inflammatory mediators. nih.gov

Cellular and Biochemical Assays for Activity Profiling

The biological activities of indolin-2-one derivatives are characterized through a variety of cellular and biochemical assays.

Cellular Assays:

Cytotoxicity and Anti-proliferative Assays: The MTT assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It has been widely used to evaluate the anticancer effects of indolin-2-one derivatives on various cancer cell lines such as HepG-2, MCF-7, HT-29, H460, and MDA-MB-231. nih.govmdpi.com

Cell Cycle Analysis: Flow cytometry is employed to analyze the cell cycle distribution of cells treated with indolin-2-one derivatives. This helps to determine if the compounds induce cell cycle arrest at specific phases (e.g., G1, S, or G2/M). mdpi.comnih.gov

Apoptosis Assays: Annexin V/propidium iodide staining followed by flow cytometry is a common method to detect and quantify apoptosis (programmed cell death) induced by these compounds. mdpi.com

Antimicrobial Susceptibility Testing: The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents, including indolin-2-one derivatives, against various bacterial and fungal strains. nih.govresearchgate.net

Antiviral Assays: Cell-based assays, such as those using VeroE6 cells, are utilized to determine the antiviral efficacy (EC50) of compounds against viruses like SARS-CoV-2. nih.govpreprints.org

Biochemical Assays:

Kinase Inhibition Assays: These assays measure the ability of compounds to inhibit the activity of specific kinases. The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are determined for various kinases like VEGFR-2, EGFR, CDK-2, and CDK-4. mdpi.com

Enzyme Inhibition Assays: For other enzymes like TrxR, α-glucosidase, and DHFR, specific biochemical assays are used to measure the inhibitory potency of the compounds. nih.govnih.govresearchgate.net For example, the TrxR DTNB reduction assay is used for TrxR inhibition studies. nih.gov

Western Blotting: This technique is used to detect and quantify specific proteins in a sample. It is employed to measure the levels of key proteins in signaling pathways (e.g., Akt, p65 subunit of NF-κB) to understand the mechanism of action of the compounds. nih.gov

ELISA (Enzyme-Linked Immunosorbent Assay): ELISA is used to measure the concentration of specific proteins, such as cytokines (e.g., TNF-α, IL-6) or cell cycle regulatory proteins (e.g., p53, p21), in cell culture supernatants or lysates. mdpi.comnih.gov

The data generated from these assays are often inconsistent between biochemical and cellular settings due to differences in the physicochemical environments. mdpi.com Biochemical assays are typically conducted in simplified, dilute aqueous solutions, while cellular assays reflect the complex intracellular environment. mdpi.com

In Vitro Enzyme Inhibition Assays

In vitro enzyme inhibition assays are fundamental in determining the potency and selectivity of indolin-2-one derivatives against their molecular targets. These assays typically measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC₅₀). The indolin-2-one scaffold is a well-established inhibitor of various protein kinases.

Research has demonstrated that modifications to the indolin-2-one core significantly influence kinase selectivity and inhibitory activity. For instance, pyrrole-substituted indolin-2-ones are known to inhibit receptor tyrosine kinases (RTKs) involved in angiogenesis, such as vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). The compound Sunitinib, a prominent example, is a multi-targeted kinase inhibitor based on the indolin-2-one structure.

Studies on various derivatives have revealed potent inhibitory action against a range of kinases. For example, specific indolinone-based molecules have shown nanomolar inhibitory action against EGFR and VEGFR-2. One derivative, compound 20 in a referenced study, was found to be 5.4-fold more potent against EGFR and 8.8-fold more potent against VEGFR-2 than the reference compound indirubin. Another derivative, compound 9, displayed strong inhibition against Cyclin-Dependent Kinase 2 (CDK-2) with an IC₅₀ value of 9.39 nM.

The following table summarizes the inhibitory activities of selected indolin-2-one derivatives against various kinases as reported in the literature.

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

| Compound 9 | CDK-2 | 9.39 | |

| Compound 9 | CDK-4 | >100 | |

| Compound 20 | VEGFR-2 | 8.8-fold > Indirubin | |

| Compound 20 | EGFR | 5.4-fold > Indirubin | |

| Sunitinib | VEGFR-2, PDGFRβ | Potent Inhibitor | |

| Semaxanib (SU5416) | VEGFRs, PDGFRs | Potent Inhibitor |

This table is interactive. Click on the headers to sort the data.

Cell-Based Assays for Target Engagement

To confirm that the enzymatic inhibition observed in vitro translates to a functional effect in a biological context, cell-based assays are employed. These assays are crucial for verifying that a compound can penetrate the cell membrane and engage with its intended intracellular target. Target engagement can be measured by assessing the compound's ability to increase the thermal stability of the target protein or by observing downstream cellular consequences of target inhibition.

For indolin-2-one derivatives, cell-based assays have confirmed their ability to inhibit the ligand-dependent autophosphorylation of various RTKs at submicromolar concentrations. For example, the inhibitor SU11274 was shown to inhibit Met kinase activity in a time- and dose-dependent manner, leading to reduced cell growth, G1 cell cycle arrest, and apoptosis. Similarly, other derivatives have been shown to suppress cancer cell proliferation by inducing G1 phase arrest and apoptosis in a dose-dependent fashion.

Treatment of hepatocellular carcinoma HepG2 cells with specific indolin-2-one derivatives led to a significant upregulation of the cell cycle inhibitory proteins p53 and p21. This engagement of the cell cycle machinery resulted in elevated levels of the Bax/Bcl-2 ratio, initiating the caspase 3/7 cascade and activating apoptotic pathways. These cellular outcomes provide strong evidence of successful target engagement by the compounds.

Anti-biofilm Activity Assessments

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which confers increased resistance to antibiotics and host immune responses. The indole nucleus, a related structure to indolin-2-one, is recognized as a signaling molecule in bacteria that can regulate various phenotypes, including biofilm formation.

Research has shown that indole derivatives can modulate biofilm formation and antibiotic tolerance. Specific thiazolo-indolin-2-one derivatives have demonstrated promising anti-biofilm activity against both Gram-positive and Gram-negative bacteria. For instance, one derivative exhibited strong activity against Staphylococcus aureus with a BIC₅₀ (biofilm inhibitory concentration 50%) of 1.95 µg/mL, while another was highly effective against Pseudomonas aeruginosa with a BIC₅₀ of 3.9 µg/mL. Other halogenated indole derivatives, such as 7-benzyloxyindole and 4-fluoroindole, have also been shown to significantly inhibit biofilm formation by Candida albicans in a dose-dependent manner. This suggests that the indolin-2-one scaffold has the potential to be developed into agents that can either inhibit the formation of biofilms or disrupt existing ones.

Elucidation of Molecular Targets and Pathways

Receptor Tyrosine Kinase (RTK) Inhibition Mechanisms

The indolin-2-one scaffold is a cornerstone in the design of RTK inhibitors. RTKs are crucial cell surface receptors that, upon binding to their ligands, trigger intracellular signaling pathways controlling cell proliferation, survival, and angiogenesis. Dysregulation of RTK signaling is a common feature of many cancers.

Indolin-2-one derivatives typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of tyrosine residues and thereby blocking the downstream signaling cascade. The selectivity of these inhibitors towards different RTKs can be finely tuned by modifying the substituents on the indolin-2-one ring. For example, 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones show high specificity for the VEGF (Flk-1) RTK, whereas 3-(substituted benzylidenyl)indolin-2-ones with bulky groups on the phenyl ring exhibit selectivity for EGF and Her-2 RTKs. Prominent drugs like Sunitinib are multi-targeted, inhibiting several RTKs including VEGFRs, PDGFRs, c-kit, and FLT3.

Tropomyosin Receptor Kinase (TRK) Inhibition Pathways

Tropomyosin receptor kinases (TRKs), comprising TRKA, TRKB, and TRKC, are a family of RTKs that are activated by neurotrophins. Gene fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes can lead to the expression of chimeric TRK proteins that are constitutively active, driving the growth of various cancers. This has made TRK fusion proteins a significant target for cancer therapy.

A series of small-molecule indolin-2-one derivatives has been identified with remarkable biological activity against TRK enzymes. These compounds are designed to inhibit the kinase activity of the TRK fusion proteins, thereby blocking the oncogenic signaling. In cellular assays, potent indolin-2-one based TRK inhibitors have been shown to induce apoptosis in cells harboring TRK gene fusions. The development of second-generation inhibitors aims to overcome acquired resistance that can emerge with first-generation drugs like larotrectinib and entrectinib.

Thioredoxin Reductase (TrxR) Targeting and Redox State Modulation

Beyond kinase inhibition, the versatile indolin-2-one scaffold has been adapted to target other critical cellular enzymes. One such target is thioredoxin reductase (TrxR), a key enzyme in maintaining the cellular redox balance. The thioredoxin system plays a vital role in protecting cells from oxidative stress, and its inhibition has emerged as a promising anticancer strategy.

Certain indolin-2-one derivatives, particularly those containing a Michael acceptor moiety, have been shown to be potent and selective inhibitors of TrxR. These compounds irreversibly target the highly accessible selenocysteine (B57510) (Sec) residue in the C-terminal active site of TrxR. Inhibition of TrxR leads to a cascade of cellular events, including the oxidation of thioredoxin (Trx), a subsequent increase in oxidative stress, and the activation of apoptosis signal-regulating kinase 1 (ASK1). This ultimately triggers downstream p38 and JNK mitogen-activated protein kinase (MAPK) signaling pathways, leading to apoptotic cell death.

Dihydrofolate Reductase (DHFR) Inhibition

There is currently no scientific literature available that specifically investigates the inhibitory activity of 5-(2,6-Dimethylphenyl)indolin-2-one against Dihydrofolate Reductase (DHFR). Consequently, a direct analysis of this compound's potential as a DHFR inhibitor cannot be provided.

However, to provide a contextual understanding of DHFR inhibition as a therapeutic strategy, it is important to note that DHFR is a crucial enzyme in the folate metabolic pathway. scbt.com It catalyzes the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of nucleotides, which are the building blocks of DNA and RNA. scbt.com The inhibition of DHFR disrupts DNA synthesis, leading to the cessation of cell growth and proliferation. nih.gov This mechanism is particularly effective against rapidly dividing cells, such as cancer cells, making DHFR inhibitors a significant class of anticancer agents. patsnap.comwikipedia.org

Well-known DHFR inhibitors, such as methotrexate, work by binding to the active site of the enzyme, preventing the binding of its natural substrate, DHF. patsnap.com This competitive inhibition leads to a depletion of the cellular THF pool, thereby halting the synthesis of purines and thymidylate, which are essential for DNA replication. patsnap.com The effectiveness of DHFR inhibitors underscores the importance of this enzyme as a target in cancer chemotherapy. nih.govresearchgate.net

While the indolin-2-one scaffold is a well-known pharmacophore, its derivatives have been more commonly associated with the inhibition of various protein kinases rather than DHFR. scirp.orgekb.egbohrium.com The available research on indolin-2-one derivatives primarily focuses on their role as kinase inhibitors in the context of cancer therapy. scirp.orgekb.egbohrium.com

DNA Binding and Interaction Analysis

Direct experimental data on the DNA binding and interaction of this compound is not available in the current scientific literature. However, studies on other substituted indolin-2-one derivatives have explored their potential to interact with DNA, suggesting that this could be a possible mechanism of action for this class of compounds.

DNA is a primary target for many anticancer drugs. nih.gov Small molecules can interact with DNA through various modes, including intercalation between base pairs and binding to the minor or major grooves. nih.gov Such interactions can disrupt DNA replication and transcription, ultimately leading to cell death. nih.gov

One study on a series of novel indolin-2-ones containing an arylidene motif investigated their interaction with DNA. Specifically, for a compound designated as 4d, which features an m-aminobenzylidene fragment, moderate binding to DNA was observed. The quenching constants (KSV) for the interaction with ethidium bromide (EB) and a Hoechst binder were determined, as detailed in the table below.

| Compound | Binding Assay | Binding Constant (KSV, M-1) |

|---|---|---|

| Indolin-2-one derivative (4d) | Ethidium Bromide (EB) Displacement | 1.35 × 104 |

| Indolin-2-one derivative (4d) | Hoechst Binder Displacement | 3.05 × 104 |

These findings, although not directly pertaining to this compound, indicate that the indolin-2-one scaffold can be functionalized to facilitate DNA interaction. The mode and affinity of this interaction are dependent on the nature and position of the substituents on the indolin-2-one core.

Hypothesized Mechanisms of Action for this compound

While the precise molecular mechanisms of action for this compound have not been explicitly elucidated in published research, based on the extensive studies of structurally related indolin-2-one derivatives, a primary hypothesized mechanism is the inhibition of protein kinases .

The indolin-2-one core is a well-established "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors. ekb.eg Numerous 3-substituted indolin-2-one derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways involved in cell growth, proliferation, and survival. scirp.orgresearchgate.net Deregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. scirp.org

Prominent examples of indolin-2-one-based kinase inhibitors include Sunitinib, which targets multiple receptor tyrosine kinases (RTKs) such as vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). ekb.egcancertreatmentjournal.com The general mechanism of action for these inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade that promotes tumor growth and angiogenesis. ekb.eg

Given that this compound is a 5-substituted indolin-2-one, it is plausible that its biological effects, particularly any potential anticancer activity, could be mediated through the inhibition of one or more protein kinases. The 2,6-dimethylphenyl substituent at the 5-position would likely influence the compound's binding affinity and selectivity for specific kinases. However, without direct experimental evidence, this remains a hypothesis. Further enzymatic assays and cellular studies would be necessary to identify the specific kinase targets of this compound and confirm this hypothesized mechanism of action.

Structure Activity Relationship Sar Studies of 5 2,6 Dimethylphenyl Indolin 2 One and Its Analogues

Impact of Substituents on Indolin-2-one Core for Biological Activity.farmaceut.orgmdpi.commdpi.com

The biological activity of indolin-2-one derivatives is highly dependent on the nature and position of substituents on the core ring system. farmaceut.orgmdpi.commdpi.com These modifications can alter the electronic properties, steric hindrance, and hydrogen bonding capabilities of the molecule, all of which are critical for target binding and pharmacological effect.

Role of the 2,6-Dimethylphenyl Substituent at the C-5 Position in Bioactivity and Selectivity

The C-5 position of the indolin-2-one core is a crucial site for substitution, and the introduction of an aryl group at this position has been a key strategy in the development of potent and selective inhibitors of various enzymes. The 2,6-dimethylphenyl group, in particular, plays a significant role in defining the bioactivity and selectivity of these compounds.

The steric bulk introduced by the two methyl groups on the phenyl ring can enforce a specific conformation upon the molecule, which may be favorable for binding to the target protein. This steric hindrance can also prevent non-specific binding to other proteins, thereby enhancing selectivity. The hydrophobic nature of the 2,6-dimethylphenyl group can also contribute to binding affinity through hydrophobic interactions within the target's binding pocket.

Influence of Substitutions on the Indolin-2-one Nitrogen Atom (N-1) on Molecular Interactions.mdpi.comnih.govpsu.edunih.govmdpi.com

The presence of a hydrogen atom at the N-1 position allows the molecule to act as a hydrogen bond donor, which can be a critical interaction for anchoring the compound within a protein's active site. nih.gov The hydrogen atom on the nitrogen of the pyrrole (B145914) ring is key to the Hydrogen Atom Transfer (HAT) mechanism, an important antioxidant pathway for indoles. nih.gov Conversely, introducing a substituent at the N-1 position can block this hydrogen bonding capability, which may be advantageous for targeting specific proteins where a donor is not required or is even detrimental to binding. For instance, N-substituted indole (B1671886) derivatives have demonstrated a range of biological effects, including anti-inflammatory, antimicrobial, and antioxidant activities. nih.gov

The table below summarizes the impact of various N-1 substituents on the biological activity of indolin-2-one analogues.

| N-1 Substituent | Effect on Biological Activity | Reference |

| Hydrogen | Essential for hydrogen bond donation, crucial for certain antioxidant mechanisms. nih.gov | nih.gov |

| Alkyl/Aryl Groups | Can enhance hydrophobic interactions and modulate selectivity. nih.gov | nih.gov |

| Groups with Basic Moieties | May form salt bridges with acidic residues in the target protein. | |

| Bulky Substituents | Can influence the overall conformation and steric fit within the binding site. nih.gov | nih.gov |

Effects of Modifications at Other Positions (e.g., C-3) on Pharmacological Profile.mdpi.commdpi.com

Modifications at other positions of the indolin-2-one core, particularly at the C-3 position, have been extensively explored to modulate the pharmacological profile of these compounds. nih.govnih.govmdpi.com The C-3 position is often involved in key interactions with the target protein, and even small changes to the substituent at this position can lead to significant alterations in potency and selectivity.

For example, the introduction of a substituted benzylidene group at the C-3 position has been shown to yield potent and selective inhibitors of receptor tyrosine kinases (RTKs). nih.gov Specifically, 3-(substituted benzylidenyl)indolin-2-ones with bulky groups on the phenyl ring at the C-3 position demonstrated high selectivity for EGF and Her-2 RTKs. nih.gov In another instance, 3-substituted indolin-2-ones with a five-membered heteroaryl ring methylidenyl group were found to be highly specific against VEGF (Flk-1) RTK activity. nih.gov Furthermore, a compound with an extended side chain at the C-3 position showed high potency and selectivity against PDGF and VEGF (Flk-1) RTKs. nih.gov

The introduction of a hydroxyl group at the C-3 position has also been shown to be important for activity. For example, 3-(3-hydroxyphenyl)-indolin-2-one demonstrated significant anti-inflammatory activity. mdpi.com

The following table highlights the effects of different C-3 substituents on the pharmacological activity of indolin-2-one derivatives.

| C-3 Substituent | Pharmacological Effect | Target | Reference |

| (Five-membered heteroaryl ring)methylidenyl | Selective inhibition | VEGF (Flk-1) RTK | nih.gov |

| Substituted benzylidenyl with bulky groups | Selective inhibition | EGF and Her-2 RTKs | nih.gov |

| Extended side chain | Potent and selective inhibition | PDGF and VEGF (Flk-1) RTKs | nih.gov |

| 3-Hydroxyphenyl | Anti-inflammatory activity | Not specified | mdpi.com |

| (3,5-dimethyl-1H-pyrrol-2-yl)methylene | Potent inhibition of RTKs, antiangiogenic properties | RTKs | nih.gov |

Pharmacophore Identification and Optimization Strategies for Indolin-2-ones.mdpi.comresearchgate.net

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to exhibit a specific biological activity. unina.it For indolin-2-one derivatives, pharmacophore models have been crucial in understanding their mechanism of action and in guiding the design of new, more potent and selective compounds. mdpi.com

Typically, a pharmacophore model for an indolin-2-one-based inhibitor includes a hydrogen bond donor (the N-H group of the indolin-2-one), a hydrogen bond acceptor (the carbonyl oxygen), and a hydrophobic region (the phenyl ring system). mdpi.com The specific arrangement and nature of these features can vary depending on the target protein.

Optimization strategies for indolin-2-one derivatives often involve modifying the core scaffold to better fit the identified pharmacophore. This can include:

Scaffold Hopping: Replacing the indolin-2-one core with other heterocyclic systems that maintain the essential pharmacophoric features.

Substituent Modification: Systematically altering the substituents at various positions (C-3, C-5, N-1) to enhance interactions with the target. For example, introducing groups that can form additional hydrogen bonds or hydrophobic interactions.

Conformational Restriction: Introducing rigid linkers or bulky groups to lock the molecule into a more active conformation.

Rational Design Principles for 5-(2,6-Dimethylphenyl)indolin-2-one Derivatives Towards Enhanced Specificity and Potency

Building upon the SAR data and pharmacophore models, rational design principles can be applied to develop this compound derivatives with improved pharmacological properties. Key principles include:

Target-Specific Modifications: Designing substituents that exploit specific features of the target protein's binding site. For example, if the binding site has a small hydrophobic pocket, a corresponding small hydrophobic group can be introduced on the phenyl ring.

Improving Physicochemical Properties: Modifying the molecule to enhance its solubility, permeability, and metabolic stability without compromising its activity. This might involve introducing polar groups or replacing metabolically labile moieties.

Structure-Based Design: Utilizing the crystal structure of the target protein in complex with a ligand to guide the design of new derivatives. This allows for a more precise placement of functional groups to maximize interactions and affinity.

Minimizing Off-Target Effects: Designing derivatives that are highly selective for the intended target to reduce the risk of side effects. This can be achieved by exploiting differences in the binding sites of related proteins.

Computational and Theoretical Investigations of 5 2,6 Dimethylphenyl Indolin 2 One

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jocpr.com This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting how a ligand like 5-(2,6-Dimethylphenyl)indolin-2-one might interact with a protein's binding site. nih.govnih.gov The indoline (B122111) scaffold, a core component of the title compound, is recognized as a suitable molecular seed for designing enzyme inhibitors. nih.gov

Docking studies predict the binding mode and estimate the binding affinity, often expressed as a binding energy score in kcal/mol. A more negative score typically indicates a stronger, more stable interaction. ugm.ac.id For instance, in silico studies of a related compound, 5-(2,4-dimethylbenzyl) pyrrolidin-2-one (DMBPO), with various antifungal drug target enzymes revealed significant binding energies. nih.gov The docking of this compound showed a minimum binding energy of -6.66 kcal/mol with 14-alpha-sterol demethylase, indicating a strong potential for interaction. nih.gov

While specific binding affinity data for this compound is not detailed in the provided results, studies on analogous indole (B1671886) derivatives show a range of binding energies depending on the target protein, highlighting the importance of the specific molecular structure in determining binding strength. nih.gov

Table 1: Example Binding Affinities of a Related Pyrrolidinone Compound with Antifungal Targets This table presents data for the related compound 5-(2,4-dimethylbenzyl) pyrrolidin-2-one (DMBPO) to illustrate typical binding affinity values obtained from molecular docking studies.

| Target Enzyme | Binding Energy (kcal/mol) |

| 14 alpha-sterol demethylase (cyp51) | -6.66 nih.gov |

| Rubythrine | -5.65 nih.gov |

| β-1-3 Glucan binding protein | -4.43 nih.gov |

Data sourced from an in silico molecular docking study on DMBPO. nih.gov

Molecular docking not only predicts binding energy but also identifies the specific amino acid residues within a target's binding site that interact with the ligand. nih.govnih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. rsc.org For example, studies on the anti-Aspergillus compound DMBPO found that the amino acid Leucine was a common interacting residue across several target enzymes, playing a role in protein and hydrogen bond formation. nih.gov Similarly, docking of other indole-based compounds has revealed crucial interactions with residues like Gln, Tyr, and Lys in various enzyme active sites. nih.gov Identifying these key residues is vital for understanding the mechanism of inhibition and for designing more potent and selective derivatives. rsc.org

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. bath.ac.ukunimib.it It is a balance between accuracy and computational efficiency, making it a desirable tool for calculating molecular properties. bath.ac.uk DFT calculations are employed to understand the intrinsic chemistry of molecules, providing insights into geometry, reactivity, and various electronic properties. unimib.itdiva-portal.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.comresearchgate.net The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and stability. irjweb.comresearchgate.net A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. irjweb.comresearchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the total electrostatic potential on the surface of a molecule. irjweb.com It helps in identifying the electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites of a molecule, which is crucial for understanding intermolecular interactions. irjweb.comresearchgate.net

Table 2: Illustrative Frontier Orbital Energies and Energy Gaps for a Heterocyclic Compound This table provides example data for an imidazole (B134444) derivative to illustrate typical values derived from DFT calculations. Specific values for this compound were not available in the search results.

| Parameter | Energy (eV) |

| EHOMO | -6.2967 irjweb.com |

| ELUMO | -1.8096 irjweb.com |

| Energy Gap (ΔE) | 4.4871 irjweb.com |

Data sourced from a DFT study on an imidazole derivative using the B3LYP/6-311G method. irjweb.com

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular delocalization and hyperconjugative interactions within a molecule. nih.govresearchgate.net It examines the interactions between filled (donor) and vacant (acceptor) orbitals and calculates their stabilization energy, E(2). nih.gov A higher E(2) value indicates a more intense interaction between the electron donor and acceptor, signifying greater intramolecular charge transfer and stabilization. nih.gov For example, in molecules with groups attached to a ring system, NBO analysis can reveal n→π* interactions, which are crucial for understanding the molecule's electronic structure and stability. nih.govresearchgate.net

Non-linear optical (NLO) properties of materials are of great interest for applications in photonics and optoelectronics. nih.govjhuapl.edu Organic molecules, particularly those with donor-acceptor structures, can exhibit significant NLO responses. nih.govmdpi.com DFT calculations are a powerful tool for predicting the NLO properties of a molecule, such as its linear polarizability (α) and first-order hyperpolarizability (β). nih.govresearchgate.net These parameters quantify how the molecule's electron cloud is distorted by an external electric field, which is the basis for NLO phenomena. The design of molecules with large hyperpolarizability values is a key goal in the development of new NLO materials. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability of Ligand-Protein Complexes

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For a ligand-protein complex involving this compound, MD simulations can elucidate the dynamic behavior of the ligand within the protein's binding site, revealing the stability of the complex and the key interactions that maintain their association. These simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that describes how the positions and velocities of the particles evolve.

The stability of the ligand-protein complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation period. A stable RMSD value suggests that the complex has reached equilibrium and the ligand is securely bound. researchgate.net Furthermore, MD simulations can reveal conformational changes in both the ligand and the protein upon binding, highlighting the flexibility and adaptability of the interacting molecules. mdpi.com

Root-Mean-Square Fluctuation (RMSF) analysis is a crucial component of MD simulation studies that quantifies the flexibility of individual residues within a protein when complexed with a ligand like this compound. mdpi.com By calculating the fluctuation of each amino acid residue from its average position throughout the simulation, an RMSF plot can identify regions of the protein that are rigid or flexible.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For this compound and its analogs, 3D-QSAR methods like CoMFA and CoMSIA can be employed to build predictive models that guide the design of new derivatives with enhanced potency. nih.govnih.gov These models are built on the principle that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

The process involves aligning a set of structurally related molecules and calculating various molecular fields (e.g., steric, electrostatic) around them. These fields are then used as descriptors in a partial least squares (PLS) analysis to develop a mathematical equation that relates the structural features to the observed biological activity. nih.govnanobioletters.com

Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique that focuses on the steric and electrostatic fields of a molecule. nanobioletters.comresearchgate.net In a CoMFA study of this compound derivatives, the molecules would be aligned based on a common scaffold. The steric and electrostatic interaction energies are then calculated at various grid points surrounding the molecules.

The resulting data is visualized as contour maps, which indicate regions where modifications to the molecular structure would likely lead to an increase or decrease in biological activity. For example, a CoMFA model might reveal that bulky substituents are favored in one region (indicated by a green contour), while electronegative groups are preferred in another (indicated by a blue contour). Such models have been successfully used to guide the optimization of various inhibitors. nih.govnanobioletters.com

Comparative Molecular Similarity Indices Analysis (CoMSIA) is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. nanobioletters.comresearchgate.net This provides a more comprehensive description of the intermolecular interactions between a ligand and its target protein.

Similar to CoMFA, CoMSIA generates contour maps that highlight the favorable and unfavorable regions for each property. For instance, a CoMSIA model for this compound analogs might indicate that a hydrophobic group is beneficial at a specific position, while a hydrogen bond donor is detrimental. The combination of different field analyses in CoMSIA often leads to more robust and predictive QSAR models. nih.govnanobioletters.com

| QSAR Model | Statistical Parameters | Field Contributions |

| CoMFA | q²: 0.625, r²: 0.996 | Steric, Electrostatic |

| CoMSIA | q²: 0.631, r²: 0.738 | Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor |

| This table presents hypothetical but representative statistical values for CoMFA and CoMSIA models based on published studies on similar compounds. nanobioletters.com |

Hirshfeld Surface and Reduced Density Gradient (RDG) Analyses for Intermolecular Interactions

Hirshfeld surface analysis and Reduced Density Gradient (RDG) analysis are computational methods used to visualize and quantify intermolecular interactions within a crystal structure. nih.govresearchgate.netresearchgate.net These analyses provide valuable insights into the packing of molecules and the nature of the non-covalent interactions that stabilize the crystal lattice.

The Hirshfeld surface is a 3D surface that defines the space occupied by a molecule in a crystal. nih.govresearchgate.netresearchgate.net It is generated by partitioning the electron density of the crystal into molecular fragments. The surface is colored according to various properties, such as the normalized contact distance (dnorm), which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts that are shorter than the van der Waals radii, often corresponding to hydrogen bonds.

In a study of a related indolinone derivative, N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide, Hirshfeld analysis revealed that H···H interactions were the most significant, followed by O···H/H···O and C···H/H···C contacts. nih.gov

| Interaction Type | Percentage Contribution |

| H···H | 55.2% |

| O···H/H···O | 24.1% |

| C···H/H···C | 17.8% |

| Data from a Hirshfeld surface analysis of a structurally similar compound, N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide. nih.gov |

Reduced Density Gradient (RDG) analysis is a technique used to visualize weak non-covalent interactions in real space. chemrxiv.orgresearchgate.net It is based on the electron density and its gradient. A plot of the RDG versus the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density can distinguish between different types of interactions.

Van der Waals interactions are characterized by low electron density and a peak in the RDG plot near zero. Hydrogen bonds appear as spikes at higher electron densities, while steric repulsion is found at even higher densities. The RDG analysis can provide a visual representation of these interactions as colored isosurfaces in the molecular structure, with blue indicating strong attractive interactions (like hydrogen bonds), green indicating weak van der Waals interactions, and red indicating repulsive steric clashes. researchgate.net

In Silico Prediction of Drug-Likeness and Pharmacokinetic Properties (excluding ADMET profiles)

In the early stages of drug discovery, computational methods are used to predict the drug-likeness and pharmacokinetic properties of a compound. nih.govnih.gov These predictions help to identify candidates that are likely to have favorable properties for oral bioavailability and to filter out those with potential liabilities.

A key concept in drug-likeness is Lipinski's Rule of Five, which provides a set of guidelines for orally active compounds. fabad.org.trresearchgate.net These rules state that a compound is more likely to be orally bioavailable if it has:

A molecular weight (MW) of less than 500 Daltons.

A logarithm of the octanol-water partition coefficient (logP) of less than 5.

Fewer than 5 hydrogen bond donors.

Fewer than 10 hydrogen bond acceptors.

Other parameters, such as the number of rotatable bonds and the topological polar surface area (TPSA), are also considered. nih.govmdpi.com Compounds with more than 10 rotatable bonds or a TPSA greater than 140 Ų may have poor oral bioavailability.

For this compound, these properties can be calculated using various software tools. Based on its structure, it is expected to comply with Lipinski's rules and exhibit good drug-like properties.

| Property | Predicted Value for this compound | Guideline |

| Molecular Weight | ~251.33 g/mol | < 500 g/mol |

| logP | ~3.5 | < 5 |

| Hydrogen Bond Donors | 1 | < 5 |

| Hydrogen Bond Acceptors | 1 | < 10 |

| Rotatable Bonds | 1 | < 10 |

| Topological Polar Surface Area (TPSA) | ~29.1 Ų | < 140 Ų |

| These values are estimations based on the chemical structure and may vary slightly depending on the prediction software used. |

Conclusion and Future Research Directions

Summary of Current Understanding of 5-(2,6-Dimethylphenyl)indolin-2-one

The existing body of research on this compound provides a foundational understanding of its synthesis and basic chemical properties. The synthesis of related indolin-2-one structures has been documented, often involving multi-step procedures. A common synthetic approach involves the cyclization of precursors, which can be prepared through various organic reactions. For instance, the synthesis of substituted indolin-2-ones can be achieved through procedures detailed in established protocols like Organic Syntheses, which often involve steps such as the formation of an amide bond followed by an intramolecular cyclization. orgsyn.org

The biological profile of the broader indolin-2-one class is extensive, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. researchgate.netresearchgate.netmdpi.com These activities often stem from the ability of the indolin-2-one core to mimic peptide structures and interact with various enzymes and receptors. researchgate.net For example, certain indolin-2-one derivatives have been identified as inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), enzymes involved in inflammatory pathways. nih.gov Others have shown anti-proliferative effects by interacting with DNA or inhibiting protein kinases. researchgate.netmdpi.com

However, specific biological data for this compound itself is not extensively reported in publicly available literature. Its biological activity can be inferred from related structures. The presence of the 2,6-dimethylphenyl group is significant, as this bulky, lipophilic moiety can influence the compound's binding affinity and selectivity for biological targets. The steric hindrance provided by the two methyl groups can dictate the orientation of the phenyl ring relative to the indolinone core, which is a critical factor in molecular recognition by proteins.

Unexplored Biological Targets and Potential Therapeutic Applications

Given the diverse bioactivities of the indolin-2-one family, this compound holds potential against a range of unexplored biological targets.

Kinase Inhibition: Many indolin-2-one derivatives are potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. While some kinases have been explored, a vast number of the human kinome remains to be investigated as potential targets. Future studies could screen this compound against a broad panel of kinases to identify novel inhibitory activities.

Epigenetic Targets: Indole-based structures have shown activity against epigenetic modulators like histone deacetylases (HDACs). researchgate.netmdpi.com The potential of this compound to modulate epigenetic pathways, which are implicated in cancer and other diseases, is a compelling area for future investigation.

Neurodegenerative Diseases: The role of neuroinflammation and protein aggregation in neurodegenerative diseases like Alzheimer's and Parkinson's is well-established. Given the anti-inflammatory properties of some indolin-2-ones, exploring the neuroprotective effects of this compound could open new therapeutic avenues. nih.gov

Fibrotic Diseases: Indole-based molecules have been investigated for their anti-fibrotic effects in various organs. nih.gov The potential of this compound to modulate pathways involved in fibrosis, such as the TGF-β signaling cascade, warrants investigation for conditions like idiopathic pulmonary fibrosis or liver cirrhosis. nih.gov

Infectious Diseases: The indole (B1671886) scaffold is present in many natural and synthetic compounds with antimicrobial and antiviral activities. researchgate.netmdpi.com Screening this compound against a panel of clinically relevant bacteria, fungi, and viruses could reveal novel anti-infective properties.

These unexplored areas suggest that the therapeutic applications of this compound could extend beyond the currently known activities of the indolin-2-one class.

Advanced Synthetic Strategies for Complex Indolin-2-one Analogues

To fully explore the structure-activity relationship (SAR) of the this compound scaffold, the development of advanced and efficient synthetic methodologies is crucial. While classical methods exist, modern synthetic chemistry offers powerful tools to generate complex analogues with greater precision and diversity. orgsyn.org

Late-Stage Functionalization: Techniques such as C-H activation would allow for the direct modification of the indolinone core or the dimethylphenyl moiety at later stages of the synthesis. This would enable the rapid generation of a library of derivatives from a common intermediate, facilitating comprehensive SAR studies.

Multi-Component Reactions (MCRs): Designing MCRs to construct the indolin-2-one core in a single step from simple starting materials would significantly improve synthetic efficiency. This approach aligns with the principles of green chemistry by reducing the number of steps, solvent waste, and purification efforts. ijettjournal.org

Flow Chemistry: The use of microreactor or flow chemistry systems can offer precise control over reaction parameters, leading to improved yields, safety, and scalability of the synthesis. This is particularly advantageous for reactions that are difficult to control in traditional batch processes.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forming challenging chemical bonds under mild conditions. researchgate.net This strategy could be employed to forge new carbon-carbon or carbon-heteroatom bonds to create novel indolin-2-one analogues.

The development of these advanced synthetic strategies will be instrumental in creating a diverse chemical library for biological screening, ultimately accelerating the discovery of new therapeutic agents based on the this compound scaffold.

Integration of Artificial Intelligence and Machine Learning in Indolin-2-one Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and development. nih.govijirt.orgmdpi.com For the indolin-2-one class of compounds, these computational tools can be applied at various stages of the research pipeline.

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed using existing data on indolin-2-one derivatives. These ML-based models can predict the biological activity of newly designed analogues of this compound, helping to prioritize which compounds to synthesize and test. mdpi.com

De Novo Drug Design: Generative AI models can be trained on the structural features of known active indolin-2-ones to design novel molecules with desired properties. This can lead to the discovery of completely new indolin-2-one scaffolds with potentially improved efficacy and selectivity.

Target Identification and Validation: AI algorithms can analyze large biological datasets (genomics, proteomics, etc.) to identify and validate new potential biological targets for this class of compounds. nih.gov This can help to uncover novel mechanisms of action and expand their therapeutic applications.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is a critical and costly part of drug development. ML models can be trained to predict these properties for new indolin-2-one analogues early in the discovery process, reducing the likelihood of late-stage failures. nih.gov

By leveraging the power of AI and ML, researchers can navigate the vast chemical and biological space more efficiently, accelerating the journey of promising compounds like this compound from the laboratory to the clinic. helmholtz-hips.de

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 5-(2,6-Dimethylphenyl)indolin-2-one, and how can purity be optimized?

- Methodology : A common approach involves cyclization of sodium 2-(2-(2,6-dimethylphenylamino)phenyl)acetate in acidic conditions. For example, refluxing the precursor in methanol with catalytic sulfuric acid yields the indolinone core. Recrystallization in ethanol improves purity (79% yield reported in similar systems) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC to isolate the compound. Purity validation via HPLC (>95% by area normalization) is critical .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- NMR : ¹H and ¹³C NMR confirm substituent positions and aromaticity. For example, methyl groups at positions 2 and 6 on the phenyl ring show distinct upfield shifts (δ 2.1–2.4 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ for C₁₆H₁₅NO requires m/z 238.1226) .

- IR Spectroscopy : Stretching frequencies for the indolin-2-one carbonyl (C=O) typically appear at ~1700 cm⁻¹ .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular conformation and intermolecular interactions?

- Data Interpretation : Analyze bond lengths (e.g., C8–C9 = 1.4955 Å) and angles (e.g., O1–C7–N1 = 125.35°) to confirm planarity of the indole ring system. Dihedral angles between aromatic rings (e.g., 71.73° for rings A/B) reveal steric effects .

- Intermolecular Interactions : Weak C–H···O hydrogen bonds (D···A = 3.23 Å) and C–H···π interactions stabilize the crystal lattice. Symmetry codes (e.g., −x, y+½, −z) define packing patterns .

Q. What strategies address contradictions in pharmacological data across studies?

- Experimental Design : Standardize assays (e.g., MES test for anticonvulsant activity) to minimize variability. Compare IC₅₀ values under consistent conditions (e.g., pH, temperature) .

- Data Validation : Use orthogonal methods (e.g., in vitro enzyme inhibition + in vivo models) to confirm activity. For example, discrepancies in potency may arise from metabolite interference or bioavailability differences .

Q. How can reaction conditions be optimized to enhance yield and selectivity?

- Catalysis : Replace sulfuric acid with milder catalysts (e.g., p-toluenesulfonic acid) to reduce side products. Microwave-assisted synthesis may shorten reaction times .

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for cyclization steps. Ethanol/water mixtures improve solubility of intermediates .

- Temperature Control : Maintain reflux temperatures (±2°C) to avoid over-oxidation or decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.